molecular formula C16H22BNO3 B13468686 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B13468686
M. Wt: 287.2 g/mol
InChI Key: WZUOPRPWMHRSGY-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a complex organic compound that features a boronic ester group and a benzoazepinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the formation of the boronic ester group followed by the construction of the benzoazepinone ring. One common method involves the reaction of a suitable boronic acid derivative with a benzoazepinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acids .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its combination of a boronic ester group and a benzoazepinone ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-9-13-11(10-12)6-5-7-14(19)18-13/h8-10H,5-7H2,1-4H3,(H,18,19)

InChI Key

WZUOPRPWMHRSGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CCC3

Origin of Product

United States

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